molecular formula C24H28FNO5 B602241 Iloperidone Impurity 3 CAS No. 170170-50-0

Iloperidone Impurity 3

Cat. No.: B602241
CAS No.: 170170-50-0
M. Wt: 429.49
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Description

Iloperidone Impurity 3 is a chemical compound that is structurally related to Iloperidone, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. This impurity is often encountered during the synthesis and production of Iloperidone and is important for quality control and safety assessments in pharmaceutical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Iloperidone Impurity 3 involves multiple synthetic steps, typically starting from commercially available raw materials. The synthetic route often includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The use of advanced techniques like Ultra Performance Liquid Chromatography (UPLC) ensures the efficient separation and purification of the impurity from the main product and other by-products .

Chemical Reactions Analysis

Types of Reactions: Iloperidone Impurity 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Iloperidone Impurity 3 has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Iloperidone Impurity 3 is not fully elucidated. it is believed to interact with similar molecular targets as Iloperidone, including dopamine D2 receptors and serotonin 5-HT2A receptors. These interactions may influence the pharmacological profile of Iloperidone and contribute to its therapeutic and side effects .

Comparison with Similar Compounds

  • Iloperidone Impurity 2
  • Iloperidone Impurity 4
  • Iloperidone Impurity 5
  • Iloperidone Impurity 6

Comparison: Iloperidone Impurity 3 is unique in its specific structural modifications, which may result in different chemical and biological properties compared to other impurities. For instance, while Iloperidone Impurity 2 may have a different substitution pattern, Iloperidone Impurity 4 might exhibit variations in its functional groups. These differences can affect their reactivity, stability, and interactions with biological targets .

Properties

CAS No.

170170-50-0

Molecular Formula

C24H28FNO5

Molecular Weight

429.49

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone

Origin of Product

United States

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